Hydrate/Aldehyde Ratio: D-Gulose vs. D-Glucose
In aqueous solution at 30 °C, the D‑gulose system exhibits a hydrate/aldehyde ratio of 13, the highest among all eight D‑aldohexoses. This is approximately 9‑fold larger than the ratio of 1.5 observed for D‑glucose, indicating that the gulo configuration strongly favours the hydrated acyclic form over the free aldehyde, which has a direct impact on the kinetics and pathway of ring‑opening and ring‑closing during mutarotation [1].
~9‑fold greater hydrate/aldehyde ratio for gulo configuration
| Evidence Dimension | Hydrate/aldehyde equilibrium ratio in 2H2O at 30 °C |
|---|---|
| Target Compound Data | 13 (D‑gulose system; gulo configuration) |
| Comparator Or Baseline | 1.5 (D‑glucose system; gluco configuration) |
| Quantified Difference | ~9‑fold greater hydrate/aldehyde ratio for gulo |
| Conditions | 150 MHz 13C NMR, 30 °C, 2H2O, D‑[1-13C]aldohexoses |
Why This Matters
The dominant hydrate population in the gulo series means that any synthetic or enzymatic process relying on the aldehyde form will encounter a 9‑fold lower free‑aldehyde concentration relative to glucose under identical conditions, a critical factor for selecting the correct substrate in bioconversion or derivatization workflows.
- [1] Zhu, Y.; Zajicek, J.; Serianni, A. S. Acyclic Forms of [1-13C]Aldohexoses in Aqueous Solution: Quantitation by 13C NMR and Deuterium Isotope Effects on Tautomeric Equilibria. J. Org. Chem. 2001, 66 (19), 6244–6251. View Source
